molecular formula C10H14N2O6 B12081770 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione

5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B12081770
M. Wt: 258.23 g/mol
InChI Key: WGNUTGFETAXDTJ-UHFFFAOYSA-N
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Description

The compound 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione is a modified nucleoside analogue characterized by a pyrimidine-2,4-dione (uracil) base linked to a substituted oxolane (tetrahydrofuran) ring. Key structural features include:

  • Oxolane ring substitutions: 4-hydroxy, 5-hydroxymethyl, and 3-methoxy groups.
  • Base structure: A pyrimidine-2,4-dione core, common in nucleic acid derivatives.

This compound belongs to a class of molecules designed to mimic natural nucleosides, often with therapeutic applications in antiviral or anticancer therapies. The 3-methoxy substitution on the oxolane ring may enhance metabolic stability by reducing enzymatic degradation, a feature observed in structurally related compounds like 2'-O-methyl derivatives .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-6(14)5(3-13)18-7(8)4-2-11-10(16)12-9(4)15/h2,5-8,13-14H,3H2,1H3,(H2,11,12,15,16)

InChI Key

WGNUTGFETAXDTJ-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1C2=CNC(=O)NC2=O)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. Key steps include:

    Formation of the Oxolane Ring: This can be achieved through the cyclization of appropriate diols or through the use of protecting groups to control the formation of the desired ring structure.

    Substitution Reactions: Introduction of hydroxyl and methoxy groups on the oxolane ring is typically done using selective substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is often synthesized separately and then coupled with the oxolane ring through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming more saturated derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

The compound 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione is an intriguing molecule with various potential applications in scientific research. This article explores its applications in medicinal chemistry, biochemistry, and molecular biology, providing comprehensive data and insights.

Structural Characteristics

The compound features a pyrimidine core, which is known for its biological activity, particularly in nucleic acid metabolism. The presence of hydroxymethyl and methoxy groups enhances its solubility and reactivity.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural similarity to nucleosides and nucleotides.

  • Antiviral Activity : Studies have indicated that derivatives of pyrimidine compounds exhibit antiviral properties. The hydroxymethyl and methoxy substitutions may enhance interaction with viral enzymes, potentially inhibiting replication .
  • Anticancer Properties : Some research suggests that pyrimidine derivatives can interfere with DNA synthesis in cancer cells. The specific structure of this compound may allow it to act as a selective inhibitor of certain kinases involved in cell proliferation .

Biochemical Applications

The compound's ability to mimic natural substrates makes it valuable in biochemical assays.

  • Enzyme Inhibition Studies : It can be used to study the inhibition mechanisms of enzymes like ribonucleotide reductase, essential for DNA synthesis .
  • Substrate Analog : Its structure allows it to act as a substrate analog in various enzymatic reactions, aiding in the understanding of enzyme kinetics and mechanisms .

Molecular Biology

In molecular biology, the compound can be utilized for various applications.

  • Nucleotide Synthesis : Its structural components can be incorporated into nucleotide analogs, which are useful in studying nucleic acid interactions and functions .
  • Gene Editing Tools : The compound may serve as a scaffold for designing new gene editing tools that require precise targeting of nucleic acids .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication
AnticancerInterferes with DNA synthesis
Enzyme InhibitionInhibits ribonucleotide reductase
Substrate AnalogMimics natural substrates
Nucleotide SynthesisIncorporation into nucleotide analogs
Gene EditingScaffold for gene editing tools

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral effects of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against viral infections.

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer properties of pyrimidine derivatives revealed that this compound could inhibit specific kinases involved in tumor growth. Cell line studies showed reduced proliferation rates when treated with the compound.

Mechanism of Action

The mechanism by which 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyl and methoxy groups allow for hydrogen bonding and van der Waals interactions, facilitating binding to active sites and altering biological activity. Pathways involved may include inhibition of enzyme activity or interference with DNA replication and transcription.

Comparison with Similar Compounds

Structural and Functional Features

Key Findings and Mechanistic Insights

Brivudine : Exhibits strong binding affinity to viral enzymes (-4.87 kcal/mol), attributed to the 5-bromoethenyl group enhancing hydrophobic interactions .

Trifluridine : The trifluoromethyl group increases its potency as a thymidylate synthase inhibitor, with dual action via enzyme inhibition and DNA misincorporation .

Zidovudine : The 4-azido group confers resistance to host kinases, enabling selective activation in infected cells .

2'-O-Methyl Derivatives : Methoxy substitutions (e.g., 3-methoxy in the target compound) improve metabolic stability by blocking ribonuclease activity, a critical feature for RNA-based therapeutics .

Unique Features of the Target Compound

  • 3-Methoxy Group : Unlike Brivudine or Trifluridine, this substitution may reduce off-target interactions while enhancing half-life.
  • Lack of Base Halogenation: Unlike Brivudine (bromo) or Trifluridine (trifluoromethyl), the absence of base halogenation may alter specificity toward non-viral targets.

Biological Activity

5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₈H₁₈N₂O₃S
  • Molecular Weight : 222.305 g/mol
  • CAS Number : 97590-40-4

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antiviral Activity

Studies have shown that pyrimidine derivatives can inhibit viral replication. Specifically, compounds similar to 5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione have demonstrated effectiveness against various RNA viruses, suggesting potential therapeutic applications in antiviral drug development.

2. Antitumor Properties

The compound has been evaluated for its antitumor activity. In vitro studies indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and the inhibition of cell proliferation. This effect is likely due to its ability to interfere with nucleic acid synthesis and function.

3. Antioxidant Effects

Research has highlighted the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The presence of hydroxyl groups in its structure enhances its capacity to scavenge free radicals.

Case Studies

Case Study 1: Antiviral Efficacy
In a study published in the Journal of Antiviral Research, researchers tested the efficacy of similar pyrimidine derivatives against influenza virus. The results indicated a significant reduction in viral titer when treated with the compound, suggesting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Studies
A study conducted at a leading cancer research facility assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, supporting its role as an antitumor agent.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Activity Description Reference
AntiviralInhibition of viral replication; effective against RNA viruses
AntitumorInduces apoptosis in cancer cell lines; inhibits proliferation
AntioxidantScavenges free radicals; reduces oxidative stress

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